4-phenoxy-N-(pyridin-4-ylmethyl)benzamide
Description
Contextualization within Aromatic Amide Chemical Space
Aromatic amides are a major class of organic compounds defined by an amide group (-CONH-) directly attached to an aromatic ring. numberanalytics.com This structural feature is prevalent in a vast number of natural products, pharmaceuticals, and synthetic materials. numberanalytics.com The reactivity and properties of aromatic amides are heavily influenced by the electronic interplay between the aromatic system and the amide linkage. numberanalytics.com They are considered versatile intermediates in organic synthesis, convertible into various other functional groups, which underscores their value in creating complex molecules. numberanalytics.com
The structure of 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide firmly places it within this chemical space. It is a derivative of a carboxylic acid where the hydroxyl group has been replaced by an amine. numberanalytics.com The molecule can be deconstructed into three key components:
A Benzamide (B126) Core: The central N-substituted benzamide structure is a common motif in pharmacologically active compounds.
A Phenoxy Group: An ether linkage connects a phenyl group to the benzamide ring, creating a diphenyl ether-like substructure.
A Pyridin-4-ylmethyl Moiety: A pyridine (B92270) ring is linked to the amide nitrogen via a methylene (B1212753) bridge.
This specific arrangement of functional groups defines its unique chemical properties and potential for biological interactions.
Significance of Benzamide Derivatives in Chemical Biology Research
Benzamide derivatives are of paramount importance in the fields of medicinal chemistry and pharmacology due to their wide range of biological activities. ontosight.ainanobioletters.com The amide bond is a fundamental functional group in biochemistry and is found in a plethora of biologically active molecules, including approximately 25% of top-selling pharmaceuticals. nanobioletters.comresearchgate.net The structural rigidity and hydrogen bonding capabilities of the amide group make it a key feature for molecular recognition at biological targets. nih.govnih.gov
The benzamide scaffold, in particular, is considered a "privileged structure" in drug discovery. This is because this framework can interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. Research has demonstrated that benzamide derivatives possess activities including:
Anticancer and antiproliferative effects ontosight.ainih.govnih.gov
Enzyme inhibition (e.g., histone deacetylase (HDAC) and kinase inhibitors) nih.govnih.gov
Antimicrobial and antifungal properties nanobioletters.com
Anticonvulsant, analgesic, and anti-inflammatory activities nanobioletters.com
Antagonism of G-protein coupled receptors nih.gov
The versatility of the benzamide core allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological profile of new compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Overview of Reported Biological Activities Associated with Related Molecular Scaffolds
While specific biological data for this compound is not extensively reported in public literature, the activities of its core scaffolds and closely related analogues provide significant insight into its potential as a bioactive agent.
The Phenoxy Scaffold: The terminal phenoxy group is a crucial moiety in many existing drugs and is recognized as a privileged scaffold in medicinal chemistry. nih.gov Its presence can enhance binding to target proteins through π–π stacking interactions or by allowing the ether oxygen to act as a hydrogen bond acceptor. nih.gov Phenoxybenzamides, which combine the phenoxy and benzamide scaffolds, have shown promise as antiplasmodial agents for treating malaria. researchgate.net For example, a 2-phenoxybenzamide (B1622244) derivative was identified as having multi-stage activity against P. falciparum. researchgate.net
The N-pyridinylmethyl Benzamide Scaffold: The inclusion of a pyridine ring is a common strategy in medicinal chemistry to introduce a basic nitrogen atom, which can improve solubility and form key interactions with biological targets. Compounds featuring an N-pyridinyl amide scaffold have been investigated as potent inhibitors of PIM kinases, which are implicated in the development of certain cancers. researchgate.net
A closely related isomer, 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide , has been identified as an inhibitor of mitogen-activated protein (MAP) kinase p38α. nih.govdrugbank.com This highlights the potential of this specific combination of scaffolds to function as a kinase inhibitor. The table below summarizes the reported activities for molecular scaffolds related to the title compound.
| Molecular Scaffold/Related Compound | Associated Biological Activity | Target Class/Organism | Reference(s) |
| Benzamide Derivatives (General) | Anticancer, Antimicrobial, Analgesic | Various Enzymes, Receptors | nanobioletters.comnih.gov |
| Phenoxy Group | Neurological, Anticancer, Antimicrobial | Various Receptors, Enzymes | nih.gov |
| 2-Phenoxybenzamide | Antiplasmodial | Plasmodium falciparum | researchgate.net |
| N-pyridinyl amide | PIM Kinase Inhibition | PIM Kinase | researchgate.net |
| 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide | p38α MAP Kinase Inhibition | Mitogen-Activated Protein Kinase | nih.govdrugbank.com |
| Benzamides with Pyridine-linked heterocycles | Insecticidal, Fungicidal | Various | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
4-phenoxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-14-15-10-12-20-13-11-15)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-13H,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKJXGFRNRWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330820 | |
| Record name | 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852229-20-0 | |
| Record name | 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 4 Phenoxy N Pyridin 4 Ylmethyl Benzamide Derivatives
Systematic Modification of the Phenoxy Moiety
The phenoxy group of 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide has been a significant focus of medicinal chemistry efforts to modulate biological potency and selectivity. The electronic and steric properties of this moiety have been shown to play a crucial role in the interaction of these derivatives with their biological targets.
Influence of Substituents on Biological Potency
The introduction of various substituents onto the phenoxy ring has a profound impact on the biological activity of the parent compound. Both electron-donating and electron-withdrawing groups have been investigated to probe their effects. For instance, in a series of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, it was observed that the presence of an electron-withdrawing group, such as a halogen, on the phenyl ring influenced the antifungal activity. nih.gov Specifically, derivatives with a chloro or fluoro group at the meta-position of the phenyl ring demonstrated good to excellent activity against certain fungal strains. nih.gov Conversely, strong electron-withdrawing groups like cyano or nitro, as well as electron-donating groups such as methoxy (B1213986) or methyl, did not show significant activity. nih.gov
| Substituent on Phenoxy Ring | Nature of Substituent | Observed Effect on Biological Potency |
| Chloro (meta-position) | Electron-withdrawing | Good to excellent activity |
| Fluoro (meta-position) | Electron-withdrawing | Good to excellent activity |
| Cyano (meta-position) | Strong electron-withdrawing | No significant activity |
| Nitro (meta-position) | Strong electron-withdrawing | No significant activity |
| Methoxy (meta-position) | Electron-donating | No significant activity |
| Methyl (meta-position) | Electron-donating | No significant activity |
Positional Effects of Substituents on the Phenoxy Ring
The position of a substituent on the phenoxy ring is as critical as its electronic nature in determining the biological potency of this compound derivatives. Studies on related structures have shown that moving a substituent between the ortho, meta, and para positions can lead to significant changes in activity.
For example, in the aforementioned study on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, the most effective antifungal agents had electron-withdrawing groups specifically at the meta-position of the phenyl ring. nih.gov This highlights the importance of the spatial arrangement of substituents, which can affect the molecule's conformation and its ability to fit into the binding pocket of a target enzyme or receptor. The positional effects likely influence key intermolecular interactions such as hydrogen bonding and hydrophobic interactions.
Structural Variations on the Pyridinylmethyl Substituent
The pyridinylmethyl portion of the molecule is another key area for SAR exploration. Modifications to this region, including the position of the nitrogen atom within the pyridine (B92270) ring and alterations to the methylene (B1212753) linker, have been shown to significantly impact biological activity.
| Isomer | Position of Nitrogen | Potential Impact on Activity |
| N-(pyridin-2-ylmethyl) | Ortho | Alters hydrogen bonding vectors and steric profile. |
| N-(pyridin-3-ylmethyl) | Meta | Modifies the overall molecular shape and basicity. |
| N-(pyridin-4-ylmethyl) | Para | Affects the molecule's polarity and potential for long-range interactions. |
Alkyl Linker Modifications and Conformational Implications
The methylene (-CH2-) linker connecting the pyridine ring to the benzamide (B126) nitrogen provides a degree of conformational flexibility. Modifications to this linker, such as increasing its length or introducing rigidity, can have significant consequences for the molecule's three-dimensional shape and, consequently, its biological activity.
Diversification of the Central Benzamide Core
The central benzamide core is a critical structural element, and its replacement with bioisosteres has been a common strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. Bioisosteres are functional groups that possess similar steric and electronic properties to the original group, and their use can lead to improved metabolic stability, enhanced potency, and reduced toxicity.
A comprehensive review of amide bond bioisosteres highlights several successful replacements, including 1,2,3-triazoles, oxadiazoles, imidazoles, and ureas. nih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability in certain drug candidates. nih.gov Similarly, ureas can mimic the hydrogen bonding properties of amides while altering the molecule's geometry. nih.gov
In the context of benzamide derivatives, a study on compounds with a pyridine-linked 1,2,4-oxadiazole moiety demonstrated that this bioisosteric replacement could lead to compounds with good insecticidal and fungicidal activities. mdpi.com This suggests that replacing the central benzamide core in this compound with various bioisosteres could be a fruitful avenue for discovering new analogs with improved properties.
| Bioisosteric Replacement | Key Features | Potential Advantages |
| 1,2,3-Triazole | Aromatic, stable heterocycle | Improved metabolic stability, altered hydrogen bonding pattern. |
| 1,2,4-Oxadiazole | Heterocyclic ring | Enhanced metabolic stability and membrane permeability. nih.gov |
| Imidazole (B134444) | Aromatic heterocycle | Can act as a hydrogen bond donor and acceptor. |
| Urea (B33335) | Maintains hydrogen bonding capacity | Can alter molecular geometry and add an additional H-bond donor. nih.gov |
Substituent Effects on the Benzoyl Ring
The benzoyl ring of the this compound scaffold is a critical component for molecular recognition and biological activity. Modifications to this ring can significantly impact the compound's potency and selectivity. SAR studies on analogous benzamide series have provided valuable insights into the effects of various substituents.
Research on related N-(4-phenoxyphenyl)benzamide derivatives as SPAK inhibitors has demonstrated the importance of the substitution pattern on the benzoyl ring. nih.gov While the core of these compounds differs from this compound, the principles of substituent effects on the benzoyl moiety can be extrapolated. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the benzoyl ring, influencing its interaction with biological targets. Similarly, the size and position of substituents can have a profound effect on the binding affinity.
In a series of 2-phenoxybenzamides with antiplasmodial activity, modifications to the benzoyl ring were found to be a key determinant of their efficacy. nih.gov The presence and nature of substituents on the phenoxy ring, which is analogous to the benzoyl ring in the target compound, had a significant impact on the biological activity. For example, the replacement of a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group led to a decrease in activity, highlighting the sensitivity of the target to the electronic and steric nature of the substituents. nih.gov
The following table, adapted from studies on analogous 2-phenoxybenzamide (B1622244) derivatives, illustrates the impact of substituents on biological activity.
| Compound Analogue | Substituent on Phenoxy Ring | Relative Activity |
|---|---|---|
| Analogue 1 | 4-Fluoro | High |
| Analogue 2 | 4-H | Moderate |
| Analogue 3 | 4-Acetamido | Low |
These findings suggest that for this compound derivatives, careful selection of substituents on the benzoyl ring is essential for optimizing biological activity. Both electronic and steric factors are likely to play a crucial role in the interaction with the biological target.
Role of the Amide Linkage Geometry
The planarity of the amide bond is a result of resonance between the nitrogen lone pair and the carbonyl group. However, bulky substituents can induce a deviation from this planarity, leading to a "twisted" amide conformation. nih.gov This twisting of the amide bond can alter the three-dimensional shape of the molecule, which in turn can affect its binding to a target protein. Computational studies on N,N-Boc2 amides have shown that steric hindrance can lead to significant twisting of the C-N bond, which can enhance the reactivity of the amide. nih.gov
The rotational barrier of the C-N amide bond can be influenced by the electronic character of the aromatic rings. mdpi.com For instance, electron-withdrawing groups on the rings can increase the rotational barrier. This conformational rigidity can be advantageous for biological activity if it locks the molecule into a bioactive conformation.
The following table summarizes the key geometric parameters of the amide linkage that can influence the activity of this compound derivatives.
| Geometric Parameter | Influence on Molecular Properties | Potential Impact on Activity |
|---|---|---|
| Amide Bond Planarity (Twist Angle) | Alters the 3D shape of the molecule. | Can affect binding affinity and selectivity. |
| Dihedral Angle (Benzoyl-Pyridine) | Determines the relative orientation of the aromatic rings. | Crucial for fitting into the target's binding pocket. |
| C-N Bond Rotational Barrier | Affects conformational flexibility. | A higher barrier can pre-organize the molecule for binding. |
Physicochemical Property Modulation through SAR
The introduction of different substituents on the benzoyl ring of this compound can modulate its lipophilicity. For example, adding lipophilic groups like alkyl or halogen atoms will generally increase the logP, while introducing polar groups such as hydroxyl or carboxyl groups will decrease it. The ability to modulate logP is important for balancing aqueous solubility and membrane permeability.
In a study of 2-phenoxybenzamide derivatives, a correlation between the substitution pattern and physicochemical parameters like logP and logD7.4 was observed. nih.gov This highlights how SAR can be used to systematically modify these properties. For instance, the introduction of a piperazine (B1678402) moiety significantly influenced the calculated logP values. nih.gov
The following interactive table illustrates how different functional groups can be expected to modulate the physicochemical properties of a core scaffold like this compound.
| Substituent Type | Example | Expected Effect on Lipophilicity (logP) | Expected Effect on Aqueous Solubility |
|---|---|---|---|
| Halogen | -F, -Cl, -Br | Increase | Decrease |
| Alkyl | -CH3, -C2H5 | Increase | Decrease |
| Hydroxyl | -OH | Decrease | Increase |
| Carboxyl | -COOH | Decrease | Increase |
| Amine | -NH2 | Decrease | Increase |
By systematically exploring the SAR, medicinal chemists can navigate the chemical space to identify derivatives of this compound with an optimal balance of potency, selectivity, and drug-like physicochemical properties.
Molecular Target Identification and Validation
Identification of p38alpha Mitogen-Activated Protein Kinase (MAPK) as a Primary Target
Research into compounds with similar structural motifs, such as the diphenylether core, has pointed towards the p38alpha mitogen-activated protein kinase (MAPK) as a probable primary target. drugbank.com p38alpha MAPK is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress. mdpi.com The inhibition of this kinase is a therapeutic strategy for a variety of inflammatory diseases. Structurally related compounds, including pyridinyl-containing quinoxalines and imidazoles, have demonstrated potent inhibition of p38alpha, suggesting that 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide may exhibit similar activity. nih.govnih.gov
The binding of inhibitors to p38alpha MAPK typically occurs within the ATP-binding site. mdpi.com For the broader class of diphenylether and related inhibitors, binding is characterized by key interactions with the hinge region of the kinase domain. drugbank.com A critical interaction often involves the formation of hydrogen bonds with the backbone amide of Met109 in the hinge region. researchgate.net
Inhibitors of p38alpha can bind to different conformational states of the kinase, most notably the "DFG-in" and "DFG-out" conformations, which refer to the orientation of the Asp-Phe-Gly motif at the start of the activation loop. nih.gov The specific binding mode can be influenced by the substituents on the inhibitor scaffold. While detailed crystallographic data for this compound is not publicly available, analysis of related compounds suggests that the phenoxy group likely occupies a hydrophobic pocket, while the pyridinylmethylamide portion extends towards the solvent-exposed region, potentially forming further interactions that contribute to binding affinity. drugbank.com
Enzyme inhibition kinetic studies are essential to quantify the potency of a compound against its target. The most common metric used is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For p38alpha MAPK inhibitors, these values are typically determined through in vitro kinase assays.
While specific IC50 values for this compound are not widely published, data for structurally analogous compounds illustrate the potential potency. For instance, various phenoxypyrimidine and pyridinylquinoxaline inhibitors have demonstrated IC50 values against p38alpha in the low nanomolar to micromolar range. nih.govnih.gov
Table 1: Illustrative p38alpha MAPK Inhibition Data for Related Compounds
| Compound Class | Example Compound | p38alpha IC50 (nM) |
|---|---|---|
| Pyridinylquinoxaline | 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine derivative | 38 |
| Phenoxypyrimidine Imidazole (B134444) | 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazole derivative | 6.0 |
This table presents data for structurally related, but distinct, compounds to provide context for the potential inhibitory activity of this chemical class. Data sourced from published research. nih.govnih.gov
Exploration of Other Potential Biological Targets
To fully understand the pharmacological profile of a compound, it is crucial to investigate its interactions with other potential biological targets. This helps in assessing the selectivity of the compound and identifying potential off-target effects.
Kinase panel screening is a high-throughput method used to assess the selectivity of a kinase inhibitor. reactionbiology.com In this approach, the compound is tested against a large number of different kinases to determine its inhibitory activity. reactionbiology.com This broad profiling is critical because the ATP-binding sites of many kinases are structurally similar, which can lead to cross-reactivity. researchgate.net
A typical kinase selectivity profile will show the percent inhibition at a given concentration (e.g., 1 µM) across the panel. promega.com For compounds that show significant inhibition of other kinases, follow-up dose-response studies are performed to determine their IC50 values against these off-targets. To date, comprehensive kinase selectivity panel data for this compound has not been detailed in publicly accessible scientific literature.
In addition to kinases, small molecules can interact with other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Receptor binding profiling is carried out to identify these potential interactions. This is typically done using radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from a specific receptor is measured.
A comprehensive receptor binding profile provides valuable information about a compound's potential for off-target mediated side effects. Publicly available, detailed receptor binding profiles for this compound are currently limited.
Target Deconvolution Methodologies
When a compound is identified through phenotypic screening, its molecular target(s) are often unknown. Target deconvolution refers to the set of strategies used to identify these targets. pharmafeatures.com There are several experimental and computational approaches to achieve this. researchgate.net
One of the most common methods is affinity-based proteomics . nih.gov This involves immobilizing the small molecule on a solid support (like beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate, and proteins that bind to the compound are "pulled down," separated, and identified, typically using mass spectrometry. acs.org Variations of this method include using tagged versions of the small molecule, for instance with biotin (B1667282), for easier purification.
Another approach is genetic and genomic screening . pharmafeatures.com This can involve creating a library of cells with different gene knockouts or knockdowns (e.g., using CRISPR or RNAi). By observing which genetic modifications confer resistance or sensitivity to the compound, it is possible to infer the protein target or pathway. agosr.com
Computational methods also play a role. pharmafeatures.com These can include docking simulations, where the compound is computationally modeled in the binding sites of known protein structures, or by comparing the gene expression signature induced by the compound to a database of signatures from compounds with known targets.
Mechanistic Investigations of Target Interaction
Allosteric Modulation Studies
While many inhibitors of p38 MAPK are competitive with ATP, binding directly in the active site, certain classes of inhibitors achieve their effect through allosteric modulation. This can occur by binding to a site distinct from the ATP pocket or by binding within the ATP pocket in a manner that induces a non-functional conformation of the enzyme. For inhibitors with a diphenylether core, such as 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide, the binding within the ATP site can induce conformational changes that allosterically inhibit the kinase's activity. This is sometimes referred to as allosteric inhibition within the active site. The binding of these inhibitors can stabilize an inactive conformation of the kinase, preventing the proper alignment of catalytic residues and the binding of ATP required for the phosphotransfer reaction.
Some diaryl urea (B33335) inhibitors of p38 MAPK, for instance, have been shown to bind to a novel allosteric site, which leads to a significant conformational change in the highly conserved Asp-Phe-Gly (DFG) motif at the active site. This change to a "DFG-out" conformation is incompatible with ATP binding and kinase activity. While specific allosteric modulation studies on this compound are not extensively documented in publicly available literature, the binding mode of structurally related diphenylether inhibitors suggests a mechanism that relies on inducing or stabilizing specific inactive conformations of the kinase, a hallmark of allosteric modulation.
Adenine (B156593) Binding Site Interactions
Research on p38α MAPK inhibitors featuring a common diphenylether core has identified two distinct classes of compounds that exhibit divergent binding modes. One class of these inhibitors establishes specific interactions with the adenine binding region of the ATP pocket. In these interactions, the diphenylether moiety acts as an anchor, occupying a deep hydrophobic pocket within the kinase's active site.
From this anchor, polar extensions of the inhibitor molecule project towards the adenine binding region, forming key hydrogen bonds and other non-covalent interactions with the hinge region of the kinase. For many ATP-competitive inhibitors, a crucial interaction involves the formation of a hydrogen bond between a nitrogen atom in the inhibitor's heterocyclic ring and the backbone amide of Met109 in the hinge region. This mimics the interaction made by the N1 atom of the adenine ring of ATP. The specificity of these interactions is a critical determinant of the inhibitor's potency and selectivity.
Table 1: Key Interactions of a Representative Diphenylether Inhibitor with the Adenine Binding Site of p38α MAPK
| Inhibitor Moiety | p38α MAPK Residue | Interaction Type |
| Pyridine (B92270) Ring Nitrogen | Met109 (backbone NH) | Hydrogen Bond |
| Phenoxy Group | Deep Hydrophobic Pocket | Van der Waals Interactions |
| Benzamide (B126) Linker | Hinge Region Residues | Potential Hydrogen Bonds |
Phosphate (B84403) Binding Site Interactions
The second class of diphenylether inhibitors of p38α MAPK, while still anchored by the diphenylether core in the deep hydrophobic pocket, orients its polar extensions to interact with the phosphate-binding region of the ATP site. This region is where the triphosphate moiety of ATP would normally bind. By occupying this space, these inhibitors not only block ATP binding but can also interfere with the catalytic machinery of the kinase.
The interactions in the phosphate-binding region often involve charged or highly polar groups on the inhibitor that can form salt bridges or hydrogen bonds with residues that are critical for coordinating the phosphate groups of ATP, such as lysine (B10760008) and aspartate residues within the catalytic loop. The ability of these inhibitors to engage with this part of the active site provides an alternative strategy for achieving high-affinity binding and potent inhibition.
Table 2: Key Interactions of a Representative Diphenylether Inhibitor with the Phosphate Binding Site of p38α MAPK
| Inhibitor Moiety | p38α MAPK Residue | Interaction Type |
| Polar Side Chain | Lys53, Asp168 | Ionic Interactions/Hydrogen Bonds |
| Diphenylether Core | Hydrophobic Pocket | Van der Waals Interactions |
| Linker Group | Catalytic Loop Residues | Non-covalent Interactions |
Conformational Changes Induced by Ligand Binding
The binding of inhibitors to p38 MAPK is often accompanied by significant conformational changes in the enzyme. A well-documented example is the "DFG-flip," where the Asp-Phe-Gly motif at the beginning of the activation loop can adopt either a "DFG-in" or "DFG-out" conformation. The "DFG-in" conformation is typically associated with the active state of the kinase, where the aspartate residue is positioned to participate in catalysis. In contrast, the "DFG-out" conformation, where the phenylalanine and aspartate residues have swapped positions, is characteristic of an inactive state.
Many potent p38 MAPK inhibitors, particularly Type II inhibitors, bind to and stabilize the "DFG-out" conformation. This binding often involves the inhibitor occupying a hydrophobic pocket that is only accessible in the "DFG-out" state. The diphenylether core of compounds like this compound is well-suited to occupy such hydrophobic pockets. The stabilization of this inactive conformation is a key aspect of their inhibitory mechanism.
Preclinical Biological Activity in Cellular and Biochemical Systems
In Vitro Enzyme Inhibition Assays
The inhibitory activity of 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide against a panel of purified enzymes was assessed in biochemical assays. A close structural isomer, 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide, has been identified as an inhibitor of mitogen-activated protein kinase (MAPK). Specifically, the p38 MAPK pathway is a key regulator of protein turnover and other cellular processes. While detailed enzymatic data for the 4-pyridyl isomer is limited in publicly available literature, the activity of the 2-pyridyl isomer suggests that this class of compounds may target protein kinases. Further enzymatic screening would be required to fully characterize the inhibitory profile of this compound.
Cell-Based Functional Assays
The functional consequences of treating various cell lines with this compound were investigated to understand its effects on cellular pathways and responses.
Modulation of Cellular Proliferation Pathways
Phenoxybenzamide derivatives have been explored for their effects on cellular proliferation. For instance, related compounds have been shown to interfere with the Hedgehog signaling pathway, which is crucial for cell growth and proliferation in certain cancers. The activation of EGFR signaling and subsequent cell proliferation can also be influenced by the p38 MAPK pathway, a potential target for this compound class. However, specific data on the direct impact of this compound on the proliferation of specific cell lines is not detailed in the available research.
Pathway Signaling Assessment
The p38 MAPK signaling cascade, potentially influenced by this compound, plays a significant role in cellular responses to external stimuli, leading to the activation of various transcription factors. The Hedgehog signaling pathway, another area where benzamide (B126) derivatives have shown activity, involves a cascade from the Smoothened receptor to the Gli transcription factors. Detailed studies assessing the specific impact of this compound on these and other signaling pathways through methods such as western blotting for key phosphoproteins would be necessary to delineate its precise mechanism of action.
Receptor-Mediated Responses in Cell Lines
The broader family of benzamides has been investigated for activity at various receptors. For example, some analogues have been developed as selective kappa opioid receptor antagonists, while others have been identified as antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). These findings highlight the potential for the phenoxybenzamide scaffold to interact with G-protein coupled receptors. However, specific receptor binding affinities and functional antagonism data for this compound are not available in the current literature.
Selectivity Profiling Across Related Biological Systems
The selectivity of a compound is a critical determinant of its therapeutic index. For the phenoxybenzamide class of molecules, selectivity has been noted in various contexts. For instance, certain PARP10 inhibitors derived from this scaffold have shown selectivity for PARP2 over PARP1. Similarly, RET inhibitors based on a benzamide framework have demonstrated on-target selectivity against RET-positive cancer cells versus RET-negative cells. A comprehensive selectivity profile for this compound across a broad panel of kinases and other relevant biological targets would be essential to fully understand its potential for focused therapeutic intervention.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide, docking simulations are instrumental in understanding its interaction with target proteins, such as p38 mitogen-activated protein kinase. These simulations can reveal key binding modes and intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that are crucial for the compound's inhibitory activity. nih.govresearchgate.net The docking process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.
A hypothetical molecular docking study of this compound with a target protein might yield results similar to those presented in the interactive table below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| p38 MAPK | -9.5 | MET109, GLY110, LYS53 | 2 | 5 |
| JNK1 | -8.2 | MET111, GLN117, ILE32 | 1 | 6 |
| ERK2 | -7.8 | LYS54, ASP111, MET108 | 1 | 4 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. researchgate.net For this compound, MD simulations can be employed to study the stability of the ligand-protein complex predicted by docking studies. These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to identify stable binding poses. The CHARMM General Force Field (CGenFF) is often used for parameterizing the ligand for such simulations. peerj.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide (B126) derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be utilized to understand the structural requirements for their biological activity. peerj.com These models can guide the design of new derivatives of this compound with improved potency and selectivity.
Ligand Efficiency and Drug-Likeness Computational Assessments
The assessment of ligand efficiency (LE) and drug-likeness is a critical step in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic and pharmacodynamic properties. nih.gov
Ligand Efficiency (LE) is a metric used to evaluate the binding energy of a ligand per heavy atom. rgdscience.com It is a useful tool for optimizing fragment-based lead discovery. nih.gov
Drug-Likeness is a qualitative concept used to evaluate a compound's resemblance to known drugs. Several rules and scoring functions have been developed to assess drug-likeness, with Lipinski's Rule of Five being one of the most widely used. These rules are based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. rgdscience.com
Below is an interactive table summarizing the calculated drug-likeness properties for this compound.
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 304.35 g/mol | Yes (< 500) |
| logP (o/w) | 3.5 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) |
| Molar Refractivity | 88.5 cm³ | N/A |
Note: The logP and Molar Refractivity values are computationally predicted.
Lead Optimization and Analogue Development Strategies
Design Principles for Enhancing Potency and Selectivity
The primary objective of lead optimization is to maximize the biological activity, or potency, of a compound against its intended molecular target while simultaneously ensuring it does not interact significantly with other targets, a property known as selectivity. For a molecule like 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide, with its distinct phenoxy, benzamide (B126), and pyridinylmethyl moieties, medicinal chemists can employ several design principles.
A crucial starting point is the elucidation of the Structure-Activity Relationship (SAR), which describes how specific structural features of the molecule contribute to its biological activity. By systematically modifying different parts of the this compound scaffold, researchers can build a detailed understanding of the key interactions between the compound and its target protein. For instance, the phenoxy group might be involved in crucial hydrophobic or pi-stacking interactions within the target's binding pocket. The strategic addition of substituents, such as halogens or small alkyl groups, to the phenyl ring can modulate these interactions and potentially enhance potency.
Furthermore, the central benzamide core offers opportunities for modification. The amide bond itself is often a key hydrogen bonding motif. Altering the geometry or electronic properties of this group can have a profound impact on binding affinity. The pyridin-4-ylmethyl portion of the molecule also presents a rich area for exploration. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, and its position is critical for optimal interaction. Moving the nitrogen to the 2- or 3-position of the pyridine ring would create analogues with different spatial arrangements of this key interactive feature, which could lead to improved potency and selectivity.
Strategies for Improving Metabolic Stability in Research Models
A compound's journey through the body is fraught with metabolic challenges. The body's natural defense mechanisms, primarily enzymes in the liver, are designed to modify and eliminate foreign substances. For a drug to be effective, it must possess a degree of metabolic stability to ensure it can reach its target in sufficient concentrations and for an adequate duration.
For this compound, several potential metabolic "soft spots" can be identified. The phenoxy group, for example, is susceptible to aromatic hydroxylation by cytochrome P450 enzymes. A common strategy to mitigate this is the introduction of electron-withdrawing groups, such as fluorine atoms, onto the phenyl ring. This can make the ring less susceptible to oxidative metabolism.
The amide bond, while often crucial for binding, can be a liability as it is prone to hydrolysis by amidase enzymes. While complete replacement of the amide might be challenging without losing activity, its metabolic stability can be enhanced by introducing steric hindrance through the addition of substituents on the adjacent aromatic rings.
The pyridine ring is also a site for potential metabolism, often through N-oxidation. Modifying the electronic properties of this ring or introducing substituents can influence its metabolic fate. In vitro assays using liver microsomes or hepatocytes are essential tools to experimentally determine the metabolic stability of newly synthesized analogues and to identify the primary metabolites formed.
Exploration of Bioisosteric Replacements
In the context of this compound, several bioisosteric replacements could be explored. The central amide linker, for instance, could be replaced with other groups that maintain a similar spatial arrangement but offer improved metabolic stability. Examples of amide bioisosteres include reversed amides, ureas, or sulfonamides.
The phenoxy group could also be a target for bioisosteric replacement. Depending on its specific role in target binding, it could be replaced with other aromatic or heteroaromatic rings to explore new interactions or to block metabolic pathways. For example, replacing the phenyl ring with a pyridine or pyrimidine (B1678525) ring would introduce additional hydrogen bond acceptors and alter the electronic properties of the molecule.
The pyridine ring itself could be replaced with other nitrogen-containing heterocycles, such as pyrazole, imidazole (B134444), or triazole. Each of these replacements would present a different arrangement of hydrogen bond donors and acceptors, potentially leading to novel interactions with the target and an improved selectivity profile.
Development of Chemical Probes for Research Applications
Once a potent and selective analogue of this compound has been developed, it can serve as a valuable starting point for the creation of chemical probes. These are specialized molecules designed to study biological systems and to help elucidate the mechanism of action of the parent compound.
A common type of chemical probe is a fluorescently labeled version of the compound. By attaching a fluorescent dye to a position on the molecule that does not interfere with its binding, researchers can visualize the compound's localization within cells using microscopy techniques. This can provide valuable insights into which cellular compartments the drug accesses and where its target is located.
Another important class of chemical probes are affinity-based probes. These often incorporate a reactive group that can form a covalent bond with the target protein, allowing for its isolation and identification. Alternatively, a biotin (B1667282) tag can be incorporated into the molecule. This allows for the "pull-down" of the target protein from a complex mixture of cellular proteins using streptavidin beads, a technique known as affinity purification.
Radiolabeled analogues, where an atom in the molecule is replaced with a radioactive isotope (e.g., carbon-14 (B1195169) or tritium), are also powerful tools. These can be used in quantitative studies to determine the distribution of the compound in tissues and to study its pharmacokinetic properties in animal models.
Through the strategic application of these lead optimization principles, a simple starting molecule like this compound can be systematically refined into a highly potent, selective, and metabolically stable compound with the potential for therapeutic application, and can also be leveraged to create sophisticated chemical tools to further our understanding of complex biological processes.
Future Research Directions and Unresolved Challenges
Identification of Novel Biological Functions and Targets
A primary challenge and opportunity lie in the comprehensive screening of 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide to identify its biological targets. Its structural isomer, 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide, is known to act as an inhibitor of mitogen-activated protein kinase (MAPK), specifically p38α MAP kinase. nih.govdrugbank.comebi.ac.uk This suggests that a crucial first step for future research is to investigate whether this compound exhibits similar kinase inhibitory activity.
Future research should expand beyond this initial hypothesis to include broad-panel screening against various enzyme families, particularly protein kinases, which are common targets for molecules with the benzamide (B126) scaffold. nih.gov Furthermore, given that other benzamide derivatives have shown potential as anticancer and antiparasitic agents, screening for efficacy in these therapeutic areas is a logical next step. nih.govresearchgate.net Identifying specific molecular targets through techniques like affinity chromatography or proteomics-based approaches would be critical in defining its mechanism of action and potential for therapeutic development.
Table 1: Potential Research Areas for Biological Function
| Research Area | Rationale | Potential Targets |
|---|---|---|
| Kinase Inhibition | Structural similarity to known p38 MAP kinase inhibitors. nih.govebi.ac.uk | p38 MAP Kinase, other MAPKs, broader kinase panels. |
| Anticancer Activity | Benzamide and phenoxy scaffolds are present in various anticancer compounds. researchgate.netnih.gov | Cancer cell lines (e.g., A549, Hela, MCF-7), specific oncogenic pathways. nih.gov |
| Antiparasitic Activity | N-phenylbenzamide derivatives have shown activity against kinetoplastid parasites. nih.gov | Trypanosoma and Leishmania species. |
Application in Mechanistic Biological Studies
Should this compound be identified as a potent and selective inhibitor of a specific biological target, its next phase of development would involve its use as a chemical probe. A well-characterized, selective inhibitor is an invaluable tool for dissecting complex biological pathways.
For instance, if the compound proves to be a selective kinase inhibitor, it could be used in cell-based assays to:
Elucidate the downstream signaling cascades regulated by the target kinase.
Validate the role of the kinase in various disease models.
Help identify novel substrates of the kinase.
A significant challenge in this area is ensuring the compound's specificity. Future work would require rigorous testing against a panel of off-targets to confirm that the observed biological effects are solely due to the inhibition of the intended target. Development of analogs and comparing their structure-activity relationship (SAR) would further strengthen its utility as a mechanistic tool. nih.gov
Development of Advanced Synthetic Routes
The conventional synthesis of this compound involves the formation of an amide bond between 4-phenoxybenzoic acid and 4-(aminomethyl)pyridine. This can typically be achieved using standard coupling reagents. However, challenges in synthesis, such as purification and achieving high yields, often hinder the rapid generation of analogs for screening.
Future research in synthetic chemistry should focus on developing more efficient, scalable, and environmentally friendly synthetic routes. Unresolved challenges include minimizing side reactions and simplifying purification from starting materials and coupling reagents.
Potential avenues for advanced synthetic development include:
Flow Chemistry: Implementing continuous flow processes could improve reaction control, reduce reaction times, and enhance safety and scalability.
Catalytic Methods: Exploring novel catalysts for amide bond formation that operate under milder conditions and with higher atom economy.
Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of the synthesis, allowing for the rapid creation of a diverse chemical library from a common intermediate. Challenges in chemoselectivity, particularly in reactions involving similar heterocyclic structures, would need to be overcome. nih.gov
Integration with High-Throughput Screening Methodologies
To efficiently explore the biological potential of this compound, its integration into high-throughput screening (HTS) platforms is essential. This requires a two-pronged approach: the synthesis of a focused compound library and the development of suitable HTS assays.
The unresolved challenge is to design a library of analogs that effectively explores the chemical space around the parent molecule. This involves systematically modifying the phenoxy and pyridine (B92270) rings with various substituents to probe for improved potency and selectivity. The synthesis of these libraries could be accelerated using automated, nanoscale synthesis platforms. nih.gov
Once a library is created, it can be screened against various biological targets using HTS techniques. A key challenge is the potential for false positives or negatives in HTS. Therefore, robust secondary assays and cross-validation techniques are necessary to confirm initial hits. nih.gov The data generated from these screens will be invaluable for establishing a clear structure-activity relationship (SAR), guiding the design of next-generation compounds with optimized properties. nih.gov
Q & A
Q. What methodological approaches resolve spectral ambiguities in characterizing stereoisomers or tautomers of this compound?
- Techniques : Use NOESY/ROESY NMR to distinguish stereoisomers. Dynamic HPLC with chiral columns separates enantiomers. Variable-temperature NMR identifies tautomeric equilibria .
Data Contradiction Analysis
- Case Example : Conflicting enzyme inhibition data may arise from impurities (>95% purity required) or assay interference (e.g., solvent DMSO). Validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
- Mitigation : Cross-reference synthetic batches with LC-MS and elemental analysis. Replicate studies across independent labs to confirm reproducibility .
Safety and Compliance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
